molecular formula C9H9N3O2 B13449057 Methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate

Methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B13449057
M. Wt: 191.19 g/mol
InChI Key: DXKMTCJFGKFQKR-UHFFFAOYSA-N
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Description

Methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design due to its ability to interact with various biological targets.

Preparation Methods

The synthesis of methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of 2-aminopyridines with appropriate electrophiles. One common method is the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones under basic conditions. This reaction proceeds through the formation of an intermediate imidazo[1,2-a]pyridine, which is then methylated to yield the final product .

Industrial production methods often employ metal-catalyzed coupling reactions to enhance the efficiency and yield of the synthesis. For example, palladium-catalyzed arylation reactions have been utilized to functionalize the imidazo[1,2-a]pyridine core, providing access to a wide range of derivatives .

Chemical Reactions Analysis

Methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include metal catalysts (e.g., palladium, copper), bases (e.g., sodium hydroxide, potassium carbonate), and solvents (e.g., dimethylformamide, acetonitrile). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

  • 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid
  • 2-ethyl-6-chloroimidazo[1,2-a]pyridine
  • 3-phenylimidazo[1,2-a]pyridine

These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, which can significantly impact their biological activity and chemical properties.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)7-5-12-4-2-3-6(10)8(12)11-7/h2-5H,10H2,1H3

InChI Key

DXKMTCJFGKFQKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=CC=C(C2=N1)N

Origin of Product

United States

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